1-Chloro-2,5-dimethylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

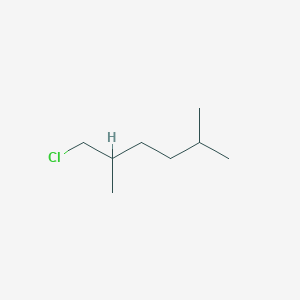

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17Cl |

|---|---|

Molecular Weight |

148.67 g/mol |

IUPAC Name |

1-chloro-2,5-dimethylhexane |

InChI |

InChI=1S/C8H17Cl/c1-7(2)4-5-8(3)6-9/h7-8H,4-6H2,1-3H3 |

InChI Key |

FELAINIGXOLUHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C)CCl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 1-Chloro-2,5-dimethylhexane from 2,5-dimethylhexanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-2,5-dimethylhexane from its corresponding primary alcohol, 2,5-dimethylhexanol. The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, providing versatile intermediates for further functionalization. This document details the prevalent methodologies, focusing on the use of thionyl chloride (SOCl₂), a common and efficient reagent for this purpose. A detailed experimental protocol, quantitative data from analogous transformations, and a visual representation of the experimental workflow are presented to aid researchers in the practical application of this synthesis.

Introduction

The conversion of primary alcohols to alkyl chlorides is a critical process in the synthesis of pharmaceutical intermediates and other fine chemicals. The hydroxyl group of an alcohol is a poor leaving group, necessitating its conversion into a more reactive intermediate.[1] Common reagents for this transformation include thionyl chloride (SOCl₂) and phosphorus halides.[2] The use of thionyl chloride is often preferred due to the clean nature of the reaction, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying product isolation.[3]

For primary alcohols like 2,5-dimethylhexanol, the reaction with thionyl chloride typically proceeds through an Sₙ2 mechanism, resulting in the inversion of stereochemistry if a chiral center is present at the alpha-carbon.[4][5] The addition of a base like pyridine (B92270) can influence the reaction mechanism and is often used to neutralize the HCl generated.[6][7]

Reaction Mechanism and Stoichiometry

The reaction of 2,5-dimethylhexanol with thionyl chloride involves the initial formation of an alkyl chlorosulfite intermediate. This step converts the hydroxyl group into a good leaving group.[7] Subsequently, a chloride ion, either from the thionyl chloride itself or from the decomposition of the intermediate, acts as a nucleophile and attacks the carbon atom bearing the leaving group in an Sₙ2 fashion.[4] This backside attack displaces the chlorosulfite group, which then decomposes into sulfur dioxide and a chloride ion.

The overall balanced chemical equation is:

C₈H₁₈O + SOCl₂ → C₈H₁₇Cl + SO₂ + HCl

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound using thionyl chloride.

4.1 Materials and Equipment

-

2,5-dimethylhexanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser with a gas trap (e.g., a drying tube with CaCl₂ connected to a bubbler with mineral oil or a base trap)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or flash chromatography system

4.2 Procedure

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 2,5-dimethylhexanol (1.0 eq) in an anhydrous solvent such as diethyl ether or DCM.[8]

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.[8]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Gentle heating may be applied if the reaction is sluggish.[8]

-

Work-up:

-

Once the reaction is complete, cool the mixture back to 0 °C.

-

Carefully and slowly quench the reaction by adding it to a stirred, saturated aqueous solution of NaHCO₃ to neutralize the excess HCl and unreacted thionyl chloride.[8]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with the same organic solvent (e.g., diethyl ether).

-

Combine the organic layers and wash with brine.[8]

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

-

Purification: Purify the crude this compound by vacuum distillation or flash column chromatography on silica (B1680970) gel to obtain the final product.[8][9]

Quantitative Data for Analogous Reactions

| Starting Alcohol | Reagent(s) | Solvent | Conditions | Yield (%) | Reference |

| 1-Hexanol | HCl | HMPT | 45 min, steam bath | 76 | [10] |

| 1-Butanol | HCA-PhgP | - | - | Good | [11] |

| tert-Butyl alcohol | HCl | - | Swirling, 20 min | 48 | [12] |

Note: HMPT = Hexamethylphosphoric triamide; HCA-PhgP represents another chlorinating reagent system. The tert-butyl alcohol reaction proceeds via an Sₙ1 mechanism but is included for comparative purposes.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

Thionyl chloride is a corrosive and toxic substance. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.

-

Hydrogen chloride gas is generated as a byproduct and is corrosive and toxic. The reaction apparatus must be equipped with a gas trap to neutralize acidic vapors.

-

Appropriate Personal Protective Equipment (PPE) , including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

The quenching step is highly exothermic and releases gas. It must be performed slowly and with adequate cooling to prevent a runaway reaction.

Conclusion

The synthesis of this compound from 2,5-dimethylhexanol is a straightforward conversion that can be effectively achieved using thionyl chloride. The provided protocol, based on well-established procedures for converting primary alcohols to alkyl chlorides, offers a reliable method for obtaining the desired product. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. The final product is a valuable intermediate for various applications in drug development and organic synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. books.rsc.org [books.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 5. reactionweb.io [reactionweb.io]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgosolver.com [orgosolver.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. trace.tennessee.edu [trace.tennessee.edu]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis and Purification of 1-Chloro-2,5-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-chloro-2,5-dimethylhexane, a halogenated alkane with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. This document outlines two primary synthetic pathways, detailed experimental protocols, purification strategies, and expected analytical data.

Introduction

This compound is a chlorinated hydrocarbon with the molecular formula C₈H₁₇Cl. Its structure presents a primary alkyl chloride, offering a reactive site for nucleophilic substitution and other transformations, making it a valuable building block in organic chemistry. This guide explores two principal methods for its synthesis: the chlorination of 2,5-dimethylhexan-1-ol (B7894587) and the free-radical chlorination of 2,5-dimethylhexane (B165582).

Synthetic Routes

Two primary synthetic strategies are presented for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired purity, and scalability of the reaction.

Synthesis from 2,5-dimethylhexan-1-ol

This approach involves the nucleophilic substitution of the hydroxyl group in 2,5-dimethylhexan-1-ol. This method is generally preferred for producing a single, specific isomer. Two common chlorinating agents for this transformation are thionyl chloride (SOCl₂) and the Lucas reagent (concentrated HCl and ZnCl₂).

2.1.1. Chlorination using Thionyl Chloride (SOCl₂)

The reaction of a primary alcohol with thionyl chloride is a widely used method for the synthesis of primary alkyl chlorides. The reaction proceeds via an SN2 mechanism, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the work-up procedure. The use of a base like pyridine (B92270) is often employed to neutralize the HCl generated.

2.1.2. Chlorination using Lucas Reagent (HCl/ZnCl₂)

The Lucas reagent is effective for the conversion of alcohols to alkyl chlorides. For primary alcohols, the reaction is slower and typically requires heating. The mechanism involves the formation of a zinc-alkyloxonium ion, which is then attacked by the chloride ion in an SN2 fashion.

Synthesis from 2,5-dimethylhexane

This method involves the direct chlorination of the parent alkane, 2,5-dimethylhexane, via a free-radical chain reaction. This approach is often less selective and typically yields a mixture of monochlorinated isomers. The reaction is initiated by UV light or a radical initiator. Sulfuryl chloride (SO₂Cl₂) is a convenient and safer alternative to chlorine gas for laboratory-scale reactions.

Product Distribution in Free-Radical Chlorination

The free-radical chlorination of 2,5-dimethylhexane is expected to yield a mixture of three monochlorinated isomers: this compound, 2-chloro-2,5-dimethylhexane, and 3-chloro-2,5-dimethylhexane. The relative yields of these products can be estimated based on the number of each type of hydrogen atom (primary, secondary, tertiary) and their relative reactivities.

Experimental Protocols

Synthesis of this compound from 2,5-dimethylhexan-1-ol using Thionyl Chloride

Materials:

-

2,5-dimethylhexan-1-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 2,5-dimethylhexan-1-ol in anhydrous diethyl ether is prepared.

-

The flask is cooled in an ice bath, and pyridine is added.

-

Thionyl chloride is added dropwise from the dropping funnel with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.

-

The reaction mixture is cooled, and excess diethyl ether is added.

-

The mixture is washed with water, saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude product is purified by vacuum distillation.

Synthesis of Monochlorinated 2,5-dimethylhexanes via Free-Radical Chlorination

Materials:

-

2,5-dimethylhexane

-

Sulfuryl chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous benzene (B151609) or carbon tetrachloride

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

A solution of 2,5-dimethylhexane and a catalytic amount of AIBN in a suitable anhydrous solvent is prepared in a round-bottom flask equipped with a reflux condenser.

-

Sulfuryl chloride is added to the mixture.

-

The reaction mixture is heated to reflux under a nitrogen atmosphere for several hours. The reaction should be monitored by GC to follow the disappearance of the starting material.

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is carefully washed with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

The organic layer is dried over anhydrous calcium chloride and filtered.

-

The solvent is removed by simple distillation.

-

The resulting mixture of monochlorinated isomers is separated by fractional distillation.

Purification

General Work-up

For both synthetic routes, the crude product is typically washed with a mild base, such as a saturated sodium bicarbonate solution, to remove any acidic byproducts. This is followed by washing with water and brine to remove any water-soluble impurities. The organic layer is then dried using a suitable drying agent like anhydrous magnesium sulfate or calcium chloride.

Distillation

Simple and Vacuum Distillation: For the product obtained from the alcohol chlorination route, which should be predominantly the desired 1-chloro isomer, simple or vacuum distillation is used for purification. The boiling point of this compound is expected to be in the range of 170-180 °C at atmospheric pressure.

Fractional Distillation: For the mixture of isomers obtained from the free-radical chlorination of 2,5-dimethylhexane, fractional distillation is essential for separation.[1] The boiling points of the different isomers will be close, necessitating the use of a fractionating column to achieve good separation.[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₇Cl |

| Molecular Weight | 148.67 g/mol [3] |

| IUPAC Name | This compound[3] |

| CAS Number | 128399-80-4[3] |

Table 2: Predicted Product Distribution for Free-Radical Chlorination of 2,5-dimethylhexane

| Product | Type of H abstracted | Number of H atoms | Relative Reactivity | Calculated Relative Amount | Predicted Yield (%) |

| This compound | Primary | 6 | 1 | 6 | ~27% |

| 2-Chloro-2,5-dimethylhexane | Tertiary | 2 | 5 | 10 | ~45% |

| 3-Chloro-2,5-dimethylhexane | Secondary | 4 | 3.8 | 15.2 | ~28% |

(Note: Relative reactivities of tertiary:secondary:primary hydrogens are approximately 5:3.8:1 for chlorination.)

Characterization

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

-

A triplet corresponding to the -CH₂Cl protons.

-

Multiplets for the other methylene (B1212753) and methine protons.

-

Doublets for the terminal methyl groups.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

-

A peak for the carbon bearing the chlorine atom (-CH₂Cl).

-

Several peaks in the aliphatic region corresponding to the other carbon atoms in the hexane (B92381) chain.

Expected IR (Infrared) Spectroscopy Data:

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

C-H bending vibrations around 1350-1470 cm⁻¹.

-

A characteristic C-Cl stretching vibration in the 600-800 cm⁻¹ region.

Expected MS (Mass Spectrometry) Data:

-

A molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

-

Fragmentation patterns corresponding to the loss of a chlorine atom and various alkyl fragments.

Visualization of Workflows

Synthesis from Alcohol Workflow

Caption: Workflow for the synthesis of this compound from 2,5-dimethylhexan-1-ol.

Free-Radical Chlorination and Purification Workflow

Caption: Workflow for the synthesis and purification of monochlorinated 2,5-dimethylhexanes.

Conclusion

This technical guide has detailed two viable synthetic routes for the preparation of this compound. The chlorination of 2,5-dimethylhexan-1-ol offers a more direct and selective route to the desired product. In contrast, the free-radical chlorination of 2,5-dimethylhexane provides an alternative approach but necessitates a more rigorous purification step to separate the resulting isomeric mixture. The provided experimental protocols and characterization guidelines offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to produce and characterize this versatile chemical intermediate.

References

Spectroscopic Profile of 1-Chloro-2,5-dimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-chloro-2,5-dimethylhexane (C₈H₁₇Cl). Due to the limited availability of experimentally derived spectra for this specific compound, this document focuses on predicted data generated from validated computational models. These predictions offer valuable insights for the identification and characterization of this compound in a research and development setting.

Predicted Spectroscopic Data

The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of this compound in CDCl₃ provides information on the chemical environment of each hydrogen atom.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | Doublet of doublets | 2H | H-1 (CH₂Cl) |

| ~1.8 - 2.0 | Multiplet | 1H | H-2 (CH) |

| ~1.5 - 1.7 | Multiplet | 1H | H-5 (CH) |

| ~1.2 - 1.4 | Multiplet | 4H | H-3, H-4 (CH₂) |

| ~0.9 | Doublet | 6H | C-2 CH₃ |

| ~0.85 | Doublet | 6H | C-5 (CH₃)₂ |

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum in CDCl₃ reveals the number of chemically distinct carbon environments.

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~48-52 | CH₂ | C-1 (CH₂Cl) |

| ~38-42 | CH | C-2 |

| ~35-39 | CH₂ | C-3 |

| ~28-32 | CH₂ | C-4 |

| ~25-29 | CH | C-5 |

| ~20-24 | CH₃ | C-2 CH₃ |

| ~20-24 | CH₃ | C-5 (CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2960-2850 | Strong | C-H stretch | Alkane |

| 1470-1450 | Medium | C-H bend | Alkane |

| 1385-1365 | Medium | C-H bend (gem-dimethyl) | Alkane |

| 750-650 | Strong | C-Cl stretch | Alkyl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity | Proposed Fragment |

| 148/150 | Moderate | [M]⁺ (Molecular ion, ³⁵Cl/³⁷Cl isotopes) |

| 113 | Moderate | [M - Cl]⁺ |

| 99 | High | [M - CH₂Cl]⁺ |

| 57 | Very High (Base Peak) | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and MS data for a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a drop of this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Background Correction: Record a background spectrum of the empty sample holder (or with clean salt plates) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 30-200.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and a potential fragmentation pathway for this compound.

Caption: Logical workflow for compound identification using spectroscopic methods.

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Chloro-2,5-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-chloro-2,5-dimethylhexane. Understanding the fragmentation pathways of this chlorinated alkane is crucial for its identification and characterization in complex matrices, a common requirement in pharmaceutical development and chemical research. This document outlines the predicted major fragment ions, presents a detailed experimental protocol for mass spectrometry analysis, and visualizes the core fragmentation logic.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is predicted to exhibit a characteristic set of fragment ions resulting from the ionization and subsequent decomposition of the parent molecule. The presence of a chlorine atom introduces a distinct isotopic pattern for chlorine-containing fragments, with two peaks at m/z and m/z+2 in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1][2][3]

The fragmentation of alkanes is driven by the formation of the most stable carbocations.[4] For halogenated alkanes, key fragmentation mechanisms include the loss of the halogen atom and alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the halogen.[5][6]

While a direct experimental spectrum for this compound is not publicly available, the fragmentation pattern can be reliably predicted based on these principles and by analogy to its isomer, 2-chloro-2,5-dimethylhexane, for which spectral data exists.[7][8][9]

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Fragment Ion | Formation Pathway | Relative Abundance |

| 148 | 150 | [C₈H₁₇Cl]⁺• | Molecular Ion (M⁺•) | Low |

| 113 | - | [C₈H₁₇]⁺ | Loss of •Cl | Moderate |

| 99 | 101 | [C₅H₁₀Cl]⁺ | Alpha-cleavage (loss of •C₃H₇) | Moderate |

| 85 | - | [C₆H₁₃]⁺ | Loss of •C₂H₄ from [C₈H₁₇]⁺ | Moderate |

| 71 | - | [C₅H₁₁]⁺ | Loss of •C₃H₆ from [C₈H₁₇]⁺ | High |

| 57 | - | [C₄H₉]⁺ | Secondary fragmentation | High (potential base peak) |

| 43 | - | [C₃H₇]⁺ | Secondary fragmentation | High |

Core Fragmentation Pathways

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion, [C₈H₁₇Cl]⁺•. This high-energy species then undergoes a series of bond cleavages to yield more stable charged fragments.

Caption: Fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following protocol outlines a standard procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Instrumentation:

-

Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Data acquisition and processing software.

2. Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

3. GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 35-200

-

Scan Rate: 2 scans/second

4. Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern and library spectra (if available) for confirmation.

This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound, equipping researchers with the necessary knowledge for its confident identification and further investigation. The provided experimental protocol serves as a robust starting point for method development and routine analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Hexane, 2-chloro-2,5-dimethyl- [webbook.nist.gov]

- 8. Hexane, 2-chloro-2,5-dimethyl- [webbook.nist.gov]

- 9. 2-Chloro-2,5-dimethylhexane | C8H17Cl | CID 141477 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 1-Chloro-2,5-dimethylhexane and a Comprehensive Analysis of the Structurally Related 2,5-Dichloro-2,5-dimethylhexane

For the attention of: Researchers, scientists, and drug development professionals.

This technical document provides a detailed overview of 1-Chloro-2,5-dimethylhexane. Due to the limited availability of extensive experimental data for this specific isomer, this guide also offers a comprehensive analysis of the closely related and industrially significant compound, 2,5-Dichloro-2,5-dimethylhexane (B133102), for which a wealth of information regarding its synthesis and application in drug development exists.

This compound: Identification and Properties

This compound is a halogenated alkane.[1] Publicly available information on this compound is primarily limited to its chemical identifiers and computed physical and chemical properties.[1]

Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 128399-80-4 |

| Molecular Formula | C8H17Cl |

| Molecular Weight | 148.67 g/mol |

| Canonical SMILES | CC(C)CCC(C)CCl[1] |

| InChI Key | FELAINIGXOLUHO-UHFFFAOYSA-N[1] |

Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.[1] It is important to note that these are predicted values and have not been experimentally verified.

| Property | Value |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 4 |

| Exact Mass | 148.1018782 Da |

| Monoisotopic Mass | 148.1018782 Da |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 9 |

| Complexity | 59.6 |

Currently, detailed experimental protocols, reaction pathways, or applications in drug development specifically involving this compound are not widely reported in scientific literature.

Case Study: 2,5-Dichloro-2,5-dimethylhexane

In contrast to its monochlorinated analogue, 2,5-Dichloro-2,5-dimethylhexane is a well-documented and crucial intermediate in organic synthesis, particularly in the pharmaceutical industry.[2][3] Its symmetric structure and the reactivity of the tertiary alkyl chlorides make it a valuable building block.[2]

Chemical Identification and Properties

| Identifier | Value |

| IUPAC Name | 2,5-dichloro-2,5-dimethylhexane |

| CAS Number | 6223-78-5[2] |

| Molecular Formula | C8H16Cl2[4] |

| Molecular Weight | 183.12 g/mol [2][4] |

| Experimental Physicochemical Properties | Value |

| Melting Point | 63-64 °C[3] |

| Boiling Point | 194 °C[3] |

| Density | 1.033 g/cm³[3] |

| Solubility | Sparingly soluble in chloroform (B151607) and dichloromethane (B109758); soluble in diethyl ether and methanol.[3] |

Experimental Protocol: Synthesis of 2,5-Dichloro-2,5-dimethylhexane

The most common laboratory synthesis of 2,5-Dichloro-2,5-dimethylhexane involves a unimolecular nucleophilic substitution (Sₙ1) reaction of 2,5-dimethyl-2,5-hexanediol (B89615) with concentrated hydrochloric acid.[2][3][5]

Reaction:

Materials:

-

2,5-Dimethyl-2,5-hexanediol

-

Concentrated Hydrochloric Acid

-

Dichloromethane

-

Water

Procedure:

-

To a suitable reaction vessel, add 2,5-dimethyl-2,5-hexanediol (e.g., 10 g, 68.5 mmol).[4]

-

Slowly add concentrated hydrochloric acid (e.g., 150 mL) to the diol while stirring at ambient temperature.[4]

-

Continue stirring the solution for approximately one hour.[4]

-

Upon completion of the reaction, a precipitate will form. Add water to the mixture.[4]

-

Collect the precipitate by filtration and wash it with water.[4]

-

Dissolve the crude product in dichloromethane for further purification if necessary.[4]

This procedure is known to achieve yields of approximately 73-74%.[3]

Application in Drug Development: Synthesis of Bexarotene

2,5-Dichloro-2,5-dimethylhexane is a key starting material in the synthesis of Bexarotene, a retinoid X receptor (RXR) agonist used in the treatment of cutaneous T-cell lymphoma.[2][5] The synthesis involves a Friedel-Crafts alkylation reaction.[2]

Synthetic Pathway Overview:

The initial step involves the Friedel-Crafts alkylation of a monosubstituted benzene (B151609) with 2,5-dichloro-2,5-dimethylhexane in the presence of a Lewis acid catalyst such as aluminum chloride.[5] This is followed by an acylation step and subsequent reactions to yield Bexarotene.[5] This application highlights the importance of 2,5-Dichloro-2,5-dimethylhexane as a versatile intermediate in medicinal chemistry.[2]

References

Potential Suppliers of 1-Chloro-2,5-dimethylhexane

An In-depth Technical Guide to 1-Chloro-2,5-dimethylhexane for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the potential suppliers and synthetic routes for this compound. The content is structured to be a valuable resource for professionals in research and development, particularly in the fields of chemistry and pharmaceuticals.

This compound, identified by the CAS number 128399-80-4, is a specialty chemical available from a select number of suppliers. Researchers seeking to procure this compound should consider the following vendors. It is advisable to contact these suppliers directly to obtain the most current information on availability, purity, lead times, and pricing.

Table 1: Summary of Potential Suppliers

| Supplier | CAS Number | Purity | Notes |

| BLD Pharm | 128399-80-4 | Not specified | Listed in their online catalog.[1] |

| Ambeed | 128399-80-4 | 95% | Available for purchase through their website. |

| Leyan Reagent | 128399-80-4 | 95% | A China-based supplier of chemical reagents.[2] |

Proposed Experimental Protocols for the Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound is not prominently available in scientific literature, its preparation can be achieved through established methods for the conversion of primary alcohols to alkyl chlorides. The logical precursor for this synthesis is 2,5-dimethyl-1-hexanol. The following protocols are based on well-understood and reliable chlorination reactions of primary alcohols.

Starting Material: The synthesis commences with 2,5-dimethyl-1-hexanol (CAS No. 6886-16-4), which is a commercially available reagent.

Method 1: Chlorination using Thionyl Chloride (SOCl₂)

This method is often favored due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification of the desired alkyl chloride.[2][3]

Reaction: C₈H₁₇OH + SOCl₂ → C₈H₁₇Cl + SO₂(g) + HCl(g)

Detailed Methodology:

-

Reaction Setup: A round-bottom flask is charged with 2,5-dimethyl-1-hexanol (1.0 equivalent). The flask is equipped with a dropping funnel and a reflux condenser connected to a gas trap to neutralize the acidic gases produced. Anhydrous conditions should be maintained.

-

Reagent Addition: Thionyl chloride (1.2 equivalents) is added dropwise to the alcohol at 0 °C (ice bath). The reaction can be performed neat or in an inert solvent such as dichloromethane (B109758) or toluene. For primary alcohols, the addition of a catalytic amount of pyridine (B92270) or dimethylformamide (DMF) can accelerate the reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours to ensure complete conversion.

-

Work-up: The reaction mixture is cooled to room temperature and then slowly poured onto crushed ice to quench any unreacted thionyl chloride.

-

Extraction: The product is extracted from the aqueous mixture using a suitable organic solvent like diethyl ether or dichloromethane.

-

Washing: The combined organic extracts are washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove residual HCl) and then with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure.

Method 2: Chlorination using Concentrated Hydrochloric Acid

The reaction of primary alcohols with concentrated hydrochloric acid is a classic method for preparing primary alkyl chlorides. The use of a catalyst like zinc chloride (Lucas Reagent) is often necessary to enhance the reaction rate, though heating can also be employed.

Reaction: C₈H₁₇OH + HCl → C₈H₁₇Cl + H₂O

Detailed Methodology:

-

Reaction Setup: 2,5-dimethyl-1-hexanol (1.0 equivalent) is mixed with an excess of concentrated hydrochloric acid in a round-bottom flask fitted with a reflux condenser.

-

Reaction Conditions: The mixture is heated at reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Extraction: After cooling, the organic layer containing the product is separated. The aqueous layer is extracted with a non-polar organic solvent to recover any dissolved product.

-

Washing and Drying: The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, followed by drying over an anhydrous salt.

-

Purification: The solvent is evaporated, and the product is purified by distillation.

Method 3: Chlorination using Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is a highly effective, albeit aggressive, chlorinating agent for alcohols.[1][4]

Reaction: C₈H₁₇OH + PCl₅ → C₈H₁₇Cl + POCl₃ + HCl(g)

Detailed Methodology:

-

Reaction Setup: 2,5-dimethyl-1-hexanol (1.0 equivalent) is placed in a round-bottom flask, optionally with an inert solvent, and cooled in an ice bath. A gas trap is essential.

-

Reagent Addition: Phosphorus pentachloride (1.1 equivalents) is added in small portions to the cooled alcohol with stirring.

-

Reaction Progression: Once the addition is complete, the mixture is allowed to warm to room temperature and may be gently heated to complete the reaction, as indicated by the cessation of HCl evolution.

-

Work-up: The reaction mixture is carefully poured onto crushed ice to decompose the phosphorus oxychloride (POCl₃) and any remaining PCl₅.

-

Extraction, Washing, and Drying: The product is extracted, washed, and dried as described in the previous methods.

-

Purification: The final product is purified by distillation.

Visualizations

The following diagrams illustrate the logical workflow for supplier selection and the proposed synthetic pathway.

Caption: Workflow for the evaluation and selection of a chemical supplier.

Caption: Proposed synthetic pathway for this compound.

References

- 1. Phosphorus pentachloride (PCl5) reacts with alcohols to give alkyl chlori.. [askfilo.com]

- 2. organic chemistry - Why is thionyl chloride preferred for preparing alkyl chlorides from alcohols? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Stability and Storage of 1-Chloro-2,5-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,5-dimethylhexane is a primary alkyl chloride. The stability and proper storage of this compound are crucial for maintaining its purity and ensuring the reliability of experimental results in research and drug development. This document provides a comprehensive overview of the potential degradation pathways and recommended storage conditions for this compound, based on established knowledge of similar chlorinated hydrocarbons.

Chemical and Physical Properties

A summary of the computed physical and chemical properties of this compound is provided below. These properties are essential for understanding its behavior during storage and handling.

| Property | Value |

| Molecular Formula | C₈H₁₇Cl |

| Molecular Weight | 148.67 g/mol |

| Appearance | Expected to be a colorless liquid |

| Boiling Point | Estimated |

| Density | Estimated |

| Solubility | Low in water, soluble in organic solvents |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, moisture, and the presence of other chemical agents. The primary degradation pathways for monochlorinated alkanes are hydrolysis, thermal decomposition, and photolysis.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For primary alkyl chlorides like this compound, hydrolysis is generally a slow process but can be a significant degradation pathway over extended storage, especially in the presence of moisture.[1][2] The reaction results in the formation of the corresponding alcohol (2,5-dimethylhexan-1-ol) and hydrochloric acid (HCl).

The rate of hydrolysis for haloalkanes is dependent on the nature of the halogen, with the C-Cl bond being more resistant to hydrolysis than C-Br and C-I bonds due to its higher bond enthalpy.[2] The reaction can be accelerated by elevated temperatures and the presence of acidic or basic conditions. The generation of HCl as a byproduct can autocatalyze further degradation.

Experimental Protocol for Investigating Hydrolysis:

A typical experiment to determine the rate of hydrolysis involves monitoring the formation of chloride ions over time.

-

Materials: this compound, purified water (or a buffered solution), a constant temperature bath, silver nitrate (B79036) solution, and titration equipment.

-

Procedure:

-

A known concentration of this compound is dissolved in an aqueous solution (often with a co-solvent like ethanol (B145695) to ensure solubility).

-

The solution is maintained at a constant temperature in a water bath.

-

Aliquots are withdrawn at regular intervals.

-

The concentration of chloride ions in each aliquot is determined by titration with a standardized silver nitrate solution.

-

The rate of hydrolysis can be calculated from the rate of chloride ion formation.[3]

-

Thermal Decomposition

At elevated temperatures, chlorinated alkanes can undergo thermal decomposition. The primary mechanism for this degradation is dehydrochlorination, which involves the elimination of a hydrogen chloride molecule to form an alkene. For this compound, this would likely result in the formation of 2,5-dimethylhex-1-ene.

The thermal stability of chlorinated paraffins is influenced by the presence of unstable chlorine atoms. While the C-Cl bond is relatively strong, prolonged exposure to high temperatures can lead to degradation. The liberated HCl can also act as a catalyst for further decomposition.

Photolytic Decomposition

Alkyl chlorides can be susceptible to photolytic decomposition, particularly upon exposure to ultraviolet (UV) light.[4] This process involves the homolytic cleavage of the carbon-chlorine bond to generate a primary alkyl radical and a chlorine radical. These reactive radical species can then participate in a variety of subsequent reactions, leading to a mixture of degradation products. To mitigate this, the compound should be stored in amber or opaque containers.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on general guidelines for chlorinated hydrocarbons:[5][6][7]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize the rate of thermal decomposition and hydrolysis.[6] |

| Light | Protect from light. Store in amber glass bottles or other opaque containers. | To prevent photolytic decomposition.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Use tightly sealed containers made of glass or a compatible material like carbon steel or stainless steel. | To prevent evaporation and ingress of moisture.[5] |

| Moisture | Store in a dry environment. Avoid contact with water. | To minimize hydrolysis.[5] |

| Incompatibilities | Store away from strong oxidizing agents and strong bases. | To prevent chemical reactions. |

Logical Diagrams of Degradation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the potential degradation pathways for this compound.

Caption: Hydrolysis of this compound.

References

- 1. savemyexams.com [savemyexams.com]

- 2. savemyexams.com [savemyexams.com]

- 3. sciencetallis.weebly.com [sciencetallis.weebly.com]

- 4. Photoinduced activation of alkyl chlorides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 6. agilent.com [agilent.com]

- 7. olinchlorinatedorganics.com [olinchlorinatedorganics.com]

Theoretical Properties of 1-Chloro-2,5-dimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted theoretical properties of 1-Chloro-2,5-dimethylhexane. The document outlines key physicochemical characteristics, predicted spectral data (NMR, IR, Mass Spectrometry), and in silico ADME/Tox profiles. Methodologies for computational prediction are detailed to provide a framework for the generation and interpretation of these theoretical values. All quantitative data is presented in structured tables for clarity and comparative analysis. This guide is intended to serve as a foundational resource for researchers in chemistry and drug development.

Introduction

This compound is a halogenated alkane with the molecular formula C8H17Cl. As with many small molecules in the early stages of research and development, a thorough understanding of its chemical and biological properties is essential. Computational chemistry and in silico modeling provide powerful tools for predicting these properties, offering significant savings in time and resources by prioritizing experimental work. This guide details the theoretical prediction of physicochemical, spectral, and ADME/Tox properties of this compound.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound are foundational to understanding its behavior. These properties are typically calculated based on its molecular structure.

Data Presentation: Physicochemical Properties

| Property | Predicted Value | Source / Method |

| IUPAC Name | This compound | LexiChem |

| Molecular Formula | C8H17Cl | - |

| Molecular Weight | 148.67 g/mol | PubChem |

| Monoisotopic Mass | 148.1018782 Da | PubChem |

| SMILES | CC(C)CCC(C)CCl | OEChem |

| InChIKey | FELAINIGXOLUHO-UHFFFAOYSA-N | InChI |

| XLogP3 (Octanol-Water Partition Coefficient) | 3.8 | PubChem |

| Topological Polar Surface Area (TPSA) | 0 Ų | Cactvs |

| Hydrogen Bond Donor Count | 0 | Cactvs |

| Hydrogen Bond Acceptor Count | 0 | Cactvs |

| Rotatable Bond Count | 4 | Cactvs |

| Boiling Point (at 760 mmHg) | 157.6 °C (estimate for 2-chloro-2,5-dimethylhexane) | Guidechem |

| Vapor Pressure (at 25°C) | 3.54 mmHg (estimate for 2-chloro-2,5-dimethylhexane) | Guidechem |

| Density | 0.862 g/cm³ (estimate for 2-chloro-2,5-dimethylhexane) | Guidechem |

Note: Some physical properties listed are for the isomer 2-chloro-2,5-dimethylhexane (B1583108) as a close approximation in the absence of specific data for the 1-chloro isomer.

Predicted Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of chemical compounds. The following sections detail the methodologies for predicting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectra provide insights into the electronic environment of the hydrogen and carbon atoms, respectively, within the molecule.

Experimental Protocols: NMR Spectrum Prediction

The prediction of ¹H and ¹³C NMR spectra is performed using specialized software that employs a combination of algorithms. A typical workflow is as follows:

-

Structure Input : The molecular structure of this compound is provided as a SMILES string (CC(C)CCC(C)CCl) or drawn in a chemical editor.

-

Algorithm Selection : The prediction software utilizes one or more of the following algorithms:

-

HOSE (Hierarchically Ordered Spherical description of Environment) codes : This method describes the chemical environment of a given atom up to a certain number of bonds and compares it to a database of known structures with experimental data.

-

Machine Learning/Neural Networks : These models are trained on large datasets of experimental spectra to recognize patterns and predict chemical shifts for novel structures.[1]

-

Incremental Methods : This approach calculates chemical shifts based on the summation of empirical increments for different structural fragments.

-

-

Parameter Definition : Experimental conditions such as the solvent (e.g., CDCl₃) and spectrometer frequency (e.g., 400 MHz for ¹H) are specified to refine the prediction.

-

Spectrum Generation : The software calculates the chemical shifts (δ) in ppm and coupling constants (J) in Hz for each nucleus. The output is typically a table of values and a simulated spectrum.

Several software packages are available for this purpose, including ACD/NMR Predictor and Mnova NMRPredict.[1][2]

Data Presentation: Predicted ¹H NMR Data (Illustrative)

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂Cl | 3.4 - 3.6 | Doublet of doublets | ~6-8, ~10-12 |

| -CH(CH₃)- | 1.8 - 2.0 | Multiplet | - |

| -CH(CH₃)₂ | 1.5 - 1.7 | Multiplet | - |

| -CH₂- | 1.2 - 1.5 | Multiplet | - |

| -CH(CH₃)CH ₂- | 1.1 - 1.3 | Multiplet | - |

| -CH(CH ₃)- | 0.9 - 1.0 | Doublet | ~6-7 |

| -CH(CH ₃)₂ | 0.8 - 0.9 | Doublet | ~6-7 |

Data Presentation: Predicted ¹³C NMR Data (Illustrative)

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| -CH₂Cl | 45 - 50 |

| -CH(CH₃)- | 35 - 40 |

| -CH(CH₃)₂ | 25 - 30 |

| -CH₂- | 30 - 35 |

| -CH(CH₃)C H₂- | 20 - 25 |

| -CH(C H₃)- | 15 - 20 |

| -CH(C H₃)₂ | 20 - 25 |

Infrared (IR) Spectroscopy

Predicted IR spectra can identify the presence of specific functional groups and bonds based on their vibrational frequencies.

Experimental Protocols: IR Spectrum Prediction

Computational IR spectrum prediction is typically achieved through quantum mechanical calculations.

-

Molecular Geometry Optimization : The 3D structure of this compound is first optimized to find its lowest energy conformation. This is commonly done using Density Functional Theory (DFT) methods (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).[3]

-

Vibrational Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory. This computes the vibrational modes of the molecule.

-

Spectrum Generation : The output provides the vibrational frequencies (in cm⁻¹) and their corresponding intensities. These are often scaled by an empirical factor to better match experimental data. Software such as Gaussian is widely used for these calculations.[4]

Data Presentation: Predicted IR Absorption Peaks (Illustrative)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2960 - 2850 | Strong | C-H (alkane) stretching |

| 1470 - 1450 | Medium | C-H bending |

| 1380 - 1365 | Medium | C-H bending (gem-dimethyl) |

| 750 - 650 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

In silico fragmentation analysis predicts how a molecule will break apart in a mass spectrometer, which is key to determining its structure and molecular weight.

Experimental Protocols: Mass Spectrum Fragmentation Prediction

The prediction of mass spectra involves simulating the ionization and subsequent fragmentation of the molecule.

-

Structure Input : The molecular structure is provided to the prediction tool.

-

Ionization Simulation : The molecular ion (e.g., [M]+•) is generated in silico.

-

Fragmentation Modeling : A set of fragmentation rules based on established chemical principles (e.g., cleavage at branched carbons, loss of the halogen) is applied recursively to the parent ion and subsequent fragments. The relative stability of the resulting carbocations often dictates the most abundant peaks.

-

Spectrum Generation : The tool generates a list of predicted fragment mass-to-charge ratios (m/z) and their relative intensities. Web-based tools and specialized software can perform these predictions.[5]

Data Presentation: Predicted Mass Spectrum Fragments (Illustrative)

| m/z | Predicted Relative Intensity | Possible Fragment Identity |

| 148/150 | Low | [C₈H₁₇Cl]⁺• (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 113 | Medium | [C₈H₁₇]⁺ (Loss of Cl•) |

| 99 | Medium | [C₇H₁₅]⁺ (Loss of -CH₂Cl) |

| 57 | High | [C₄H₉]⁺ (tert-Butyl cation from cleavage) |

| 43 | High | [C₃H₇]⁺ (Isopropyl cation from cleavage) |

Predicted ADME/Tox Profile

ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical in drug development. These can be predicted using Quantitative Structure-Activity Relationship (QSAR) models.

Experimental Protocols: ADME/Tox Prediction

QSAR models are mathematical models that relate the chemical structure of a molecule to its biological activity or a specific property.

-

Descriptor Calculation : A wide range of molecular descriptors (e.g., physicochemical properties, topological indices, 2D and 3D structural keys) are calculated for this compound.

-

Model Application : The calculated descriptors are used as input for pre-existing QSAR models. These models have been trained on large datasets of compounds with known experimental ADME/Tox data.

-

Property Prediction : The model outputs a prediction for various ADME/Tox endpoints. This can be a quantitative value (e.g., for solubility) or a classification (e.g., mutagenic/non-mutagenic). Various software platforms, such as BIOVIA Discovery Studio or open-source tools, provide functionalities for these predictions.[6]

Data Presentation: Predicted ADME/Tox Properties

| ADME/Tox Parameter | Predicted Value/Classification | Method |

| Absorption | ||

| Human Intestinal Absorption | High | QSAR |

| Blood-Brain Barrier Penetration | Likely | QSAR |

| Distribution | ||

| Plasma Protein Binding | Moderate to High | QSAR |

| Metabolism | ||

| CYP2D6 Inhibition | Unlikely | QSAR |

| Excretion | ||

| Aqueous Solubility | Low | QSAR |

| Toxicity | ||

| Hepatotoxicity | Low Probability | QSAR |

| Mutagenicity (Ames Test) | Non-mutagenic | QSAR |

Visualization of Prediction Workflows

The following diagrams illustrate the logical flow of the prediction processes described in this guide.

Caption: General workflow for theoretical property prediction.

Caption: Decision tree for selecting a prediction methodology.

Conclusion

This guide provides a summary of the predicted theoretical properties of this compound based on established computational methodologies. The presented data for physicochemical properties, spectroscopic characteristics, and ADME/Tox profiles serve as a valuable starting point for further research and experimental validation. The detailed protocols for in silico prediction offer a transparent framework for understanding the origin of these values and for applying similar techniques to other molecules of interest. These theoretical predictions are instrumental in guiding efficient and targeted laboratory research in the fields of chemical synthesis and drug discovery.

References

- 1. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 2. platform.softwareone.com [platform.softwareone.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 6. QSAR, ADMET & Predictive Toxicology | BIOVIA - Dassault Systèmes [3ds.com]

Methodological & Application

Application Notes and Protocols: Formation and Application of 2,5-Dimethylhexylmagnesium Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents, with the general formula R-MgX, are exceptionally potent organomagnesium halides that serve as a cornerstone in organic synthesis for the creation of new carbon-carbon bonds.[1] Their remarkable versatility has established them as indispensable tools within the pharmaceutical industry, facilitating the assembly of intricate molecular frameworks that constitute a wide array of active pharmaceutical ingredients (APIs).[2] This document provides comprehensive application notes and detailed protocols for the synthesis of 2,5-dimethylhexylmagnesium chloride, a Grignard reagent derived from 1-chloro-2,5-dimethylhexane. The introduction of a branched, lipophilic alkyl chain, such as the 2,5-dimethylhexyl group, is a frequently employed strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates.

The successful formation of a Grignard reagent from a primary alkyl chloride like this compound necessitates meticulous control over reaction conditions to maximize yield and mitigate the occurrence of side reactions, predominantly Wurtz coupling.[3] These application notes will delineate the critical parameters for the synthesis, methods for quantitative analysis, and a thorough discussion of potential side reactions and troubleshooting.

Data Presentation

Quantitative Data Summary

The yield of 2,5-dimethylhexylmagnesium chloride is contingent upon several factors, including the purity of the reagents, the choice of solvent, reaction temperature, and the efficacy of magnesium activation. While specific, reproducible yield data for this compound is not extensively published, the following table provides a comparative overview of typical yields for Grignard reagents synthesized from analogous primary alkyl halides under optimized conditions.

| Alkyl Halide Type | Typical Yield Range (%) | Key Considerations and Potential Side Reactions |

| Primary Alkyl Chloride (e.g., this compound) | 65 - 85% | The reaction rate is generally slower compared to the corresponding bromides and iodides, often necessitating more rigorous initiation methods. The primary side reaction is Wurtz coupling, which can be minimized by slow addition of the alkyl chloride and maintaining a controlled reaction temperature.[3][4] |

| Primary Alkyl Bromide | 80 - 95% | Offers a good balance of reactivity and cost-effectiveness. The initiation is typically more facile than with chlorides. |

| Primary Alkyl Iodide | 85 - 98% | Exhibits the highest reactivity, leading to faster reaction times and often higher yields. However, the starting materials are generally more expensive and can be less stable. |

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethylhexylmagnesium Chloride

This protocol details the laboratory-scale preparation of 2,5-dimethylhexylmagnesium chloride. It is imperative that all manipulations are performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) utilizing anhydrous solvents and appropriately dried glassware to prevent quenching of the highly reactive Grignard reagent.[5]

Materials:

-

This compound (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (one small crystal for activation)

-

1,2-Dibromoethane (optional, for activation)

-

Oven-dried, three-necked round-bottom flask

-

Magnetic stirrer

-

Reflux condenser with a drying tube

-

Pressure-equalizing dropping funnel

Procedure:

-

Apparatus Setup: Assemble the oven-dried three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas and allowed to cool to room temperature.

-

Magnesium Activation: Place the magnesium turnings in the reaction flask and add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the purple vapor of the subliming iodine is visible and subsequently dissipates. This process etches the magnesium surface, removing the passivating oxide layer.[3] Allow the flask to cool.

-

Reaction Initiation: Introduce a minimal amount of anhydrous THF to the flask, sufficient to cover the magnesium turnings. Prepare a solution of this compound in anhydrous THF in the dropping funnel. Add a small portion (approximately 5-10%) of this solution to the magnesium suspension. The reaction can be initiated by gentle warming. A successful initiation is marked by the disappearance of the iodine color, the onset of gentle bubbling at the magnesium surface, and a noticeable exotherm.

-

Grignard Reagent Formation: Once the reaction has commenced, add the remainder of the this compound solution dropwise from the dropping funnel at a rate that sustains a gentle reflux. The exothermic nature of the reaction should maintain the reflux. If the reaction becomes too vigorous, the rate of addition should be decreased, and the flask may be cooled with an external water bath.

-

Completion: Following the complete addition of the alkyl chloride, continue to stir the reaction mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure all the magnesium has been consumed. The final product is a cloudy, greyish-brown solution of 2,5-dimethylhexylmagnesium chloride.

Protocol 2: Titration of the Grignard Reagent

To ascertain the precise concentration of the synthesized Grignard reagent, a titration should be performed prior to its use in subsequent reactions.

Materials:

-

Iodine (weighed accurately)

-

Anhydrous THF

-

Flame-dried vial with a magnetic stir bar

-

Syringes

Procedure:

-

Preparation: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine in anhydrous THF.

-

Titration: Slowly add the prepared Grignard reagent solution to the iodine solution using a syringe.

-

Endpoint Determination: The endpoint is reached when the characteristic color of the iodine disappears, and the solution becomes colorless or a pale yellow.

-

Calculation: The molarity of the Grignard reagent is calculated based on the stoichiometry of the reaction and the volume of the Grignard solution required to reach the endpoint.

Mandatory Visualization

Reaction Mechanism of Grignard Reagent Formation

The synthesis of a Grignard reagent is widely accepted to occur on the surface of the magnesium metal via a single-electron transfer (SET) mechanism.[4]

Caption: Mechanism of Grignard reagent formation via single-electron transfer.

Experimental Workflow for Grignard Reagent Synthesis and Application

The following diagram illustrates the logical progression of steps for the successful preparation and subsequent utilization of the Grignard reagent.

Caption: Experimental workflow for the synthesis and use of a Grignard reagent.

Troubleshooting and Side Reactions

The most prevalent challenge encountered during Grignard reagent synthesis is the failure of the reaction to initiate. This is almost invariably due to the presence of residual moisture or a passivating oxide layer on the magnesium surface. Therefore, the meticulous drying of all glassware and solvents, coupled with an effective magnesium activation technique, is of paramount importance.

The principal side reaction is the Wurtz coupling , in which the newly formed Grignard reagent reacts with the unreacted starting alkyl halide to form a homocoupled alkane (R-R).[3][6]

Caption: The Wurtz coupling side reaction.

Strategies to minimize Wurtz coupling include:

-

Slow Addition: A slow, dropwise addition of the this compound solution maintains a low concentration of the alkyl halide, thus disfavoring its reaction with the formed Grignard reagent.[3]

-

Temperature Control: Maintaining a moderate reaction temperature is crucial, as elevated temperatures can accelerate the rate of the coupling reaction.[4]

-

Solvent Selection: While THF is a commonly used and effective solvent, diethyl ether may, in certain instances, lead to a reduction in the formation of Wurtz coupling byproducts.[3]

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Chloro-2,5-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,5-dimethylhexane is a primary alkyl halide with significant steric hindrance at the carbon adjacent to the electrophilic center. This unique structure dictates its reactivity in nucleophilic substitution reactions, leading to a competition between SN1 and SN2 pathways, as well as potential elimination side reactions. Understanding the interplay of substrate structure, nucleophile strength, solvent effects, and temperature is critical for controlling reaction outcomes and achieving desired synthetic transformations. These notes provide a detailed overview of the reactivity of this compound and protocols for its use in nucleophilic substitution reactions.

Reactivity Overview

The reaction of this compound with a nucleophile (Nu⁻) can theoretically proceed through two primary substitution mechanisms: SN2 (Substitution Nucleophilic Bimolecular) and SN1 (Substitution Nucleophilic Unimolecular).

-

SN2 Mechanism: This pathway involves a one-step, concerted reaction where the nucleophile attacks the electrophilic carbon from the backside, displacing the chloride leaving group.[1] For primary alkyl halides, the SN2 pathway is generally favored.[2] However, the presence of a methyl group on the C-2 carbon of this compound introduces significant steric hindrance, which impedes the backside attack of the nucleophile and slows the rate of SN2 reactions.[3]

-

SN1 Mechanism: This two-step pathway begins with the slow, rate-determining departure of the leaving group to form a primary carbocation.[2][4] This initial carbocation is highly unstable but can undergo a rapid 1,2-hydride shift to form a much more stable tertiary carbocation at the C-2 position. The nucleophile then attacks this rearranged carbocation. The SN1 pathway is typically favored for tertiary alkyl halides but can become competitive for sterically hindered primary halides, especially under conditions that stabilize carbocations, such as the use of polar protic solvents and weak nucleophiles.[5][6]

Competition with Elimination (E1 and E2): Elimination reactions, where a proton and the leaving group are removed to form an alkene, are common side reactions that compete with substitution.[7]

-

E2 reactions are favored by strong, bulky bases and high temperatures.

-

E1 reactions compete with SN1 reactions as they share the same carbocation intermediate.

The choice of nucleophile, solvent, and temperature are therefore critical levers to control the desired reaction pathway.

Data Presentation: Predicting Reaction Outcomes

The following table summarizes the expected major reaction pathways and products for this compound under various experimental conditions, based on established principles of physical organic chemistry.

| Nucleophile | Solvent | Temperature | Expected Major Pathway | Major Substitution Product(s) | Major Elimination Product(s) |

| Strong, Unhindered (e.g., I⁻, CN⁻, N₃⁻) | Polar Aprotic (e.g., Acetone (B3395972), DMSO, DMF) | Low to Moderate | SN2 | 1-Nu-2,5-dimethylhexane (Inversion of configuration if chiral) | 2,5-Dimethylhex-1-ene (Minor) |

| Strong, Hindered (e.g., t-BuO⁻) | Polar Aprotic (e.g., DMSO) | Moderate to High | E2 | Minor or None | 2,5-Dimethylhex-1-ene (Major) |

| Weak, Non-basic (e.g., H₂O, ROH) | Polar Protic (e.g., Water, Ethanol) | Moderate | SN1 / E1 | 2-Nu-2,5-dimethylhexane (from rearranged carbocation)1-Nu-2,5-dimethylhexane (minor, unrearranged) | 2,5-Dimethylhex-2-ene (Zaitsev product)2,5-Dimethylhex-1-ene |

Experimental Protocols

Protocol 1: SN2 Reaction with Sodium Iodide (Finkelstein Reaction)

This protocol is designed to favor the SN2 pathway by using a strong, non-basic nucleophile (iodide) in a polar aprotic solvent (acetone).

Objective: To synthesize 1-Iodo-2,5-dimethylhexane from this compound via an SN2 reaction.

Materials:

-

This compound

-

Sodium Iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

5% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.

-

Addition of Nucleophile: Add anhydrous sodium iodide (1.5 eq) to the solution. The NaI is soluble in acetone, but the NaCl product is not, which helps drive the reaction to completion according to Le Châtelier's principle.

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The formation of a white precipitate (NaCl) is an indicator of reaction progress.

-

Workup: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

-

Extraction: Filter off the precipitated NaCl. Evaporate the acetone using a rotary evaporator. To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, 5% aqueous sodium thiosulfate (to remove any residual iodine), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude 1-Iodo-2,5-dimethylhexane.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Solvolysis via SN1 Reaction in Ethanol (B145695)

This protocol is designed to favor the SN1 pathway using a weak nucleophile (ethanol) which also acts as the polar protic solvent.

Objective: To synthesize 2-Ethoxy-2,5-dimethylhexane via an SN1 reaction with carbocation rearrangement.

Materials:

-

This compound

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of absolute ethanol.

-

Reaction Conditions: Heat the solution to a gentle reflux with stirring. The reaction is typically slow due to the formation of an unstable primary carbocation being the rate-determining step.

-

Monitoring: Monitor the reaction progress by GC-MS to identify the formation of the rearranged ether product and potential elimination byproducts. The reaction may take 24-72 hours.

-

Workup: After completion, cool the reaction mixture to room temperature.

-

Neutralization: Slowly add saturated aqueous sodium bicarbonate solution to neutralize the HCl formed during the reaction.

-

Extraction: Evaporate most of the ethanol using a rotary evaporator. Add diethyl ether and water to the residue and transfer to a separatory funnel.

-

Washing: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the filtrate using a rotary evaporator (the product is volatile).

-

Purification and Analysis: The product mixture can be analyzed by GC-MS to determine the ratio of substitution and elimination products. Purification can be achieved by fractional distillation.

Visualizations

SN2 Reaction Pathway

Caption: Concerted SN2 mechanism for this compound.

SN1 Reaction Pathway with Rearrangement

Caption: Stepwise SN1 mechanism showing carbocation rearrangement.

Experimental Workflow for SN2 Protocol

Caption: General workflow for the SN2 synthesis of 1-Iodo-2,5-dimethylhexane.

References

Application Notes and Protocols for Williamson Ether Synthesis Using 1-Chloro-2,5-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and a primary alkyl halide. This application note provides a detailed protocol and relevant data for the use of 1-chloro-2,5-dimethylhexane, a sterically hindered primary alkyl halide, in this synthesis. Due to its structure, this compound presents a unique challenge, as the competing E2 elimination reaction can become significant. These notes offer guidance on reaction conditions to favor the desired SN2 pathway and maximize ether yield.

Data Presentation

The successful synthesis of ethers from this compound is highly dependent on the reaction conditions and the chosen alkoxide. The following tables summarize the physical properties of the key reactant and provide expected outcomes for the synthesis with various alkoxides.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₇Cl |

| Molecular Weight | 148.67 g/mol [1] |

| Boiling Point | 167-168 °C (estimated) |

| Density | 0.86 g/cm³ (estimated) |

| CAS Number | 128399-80-4[1] |

Table 2: Expected Reaction Outcomes and Physical Properties of Potential Products

| Alkoxide (R-O⁻) | Expected Major Product (SN2) | Expected Byproduct (E2) | Expected SN2/E2 Ratio | Boiling Point of Ether Product (°C) (estimated) |

| Methoxide (CH₃O⁻) | 1-Methoxy-2,5-dimethylhexane | 2,5-Dimethyl-1-hexene | Moderate to Good | ~150-160 |

| Ethoxide (CH₃CH₂O⁻) | 1-Ethoxy-2,5-dimethylhexane | 2,5-Dimethyl-1-hexene | Moderate | ~160-170 |

| Isopropoxide ((CH₃)₂CHO⁻) | 1-Isopropoxy-2,5-dimethylhexane | 2,5-Dimethyl-1-hexene | Low to Moderate | ~170-180 |

| tert-Butoxide ((CH₃)₃CO⁻) | 1-tert-Butoxy-2,5-dimethylhexane | 2,5-Dimethyl-1-hexene | Very Low (E2 favored) | ~180-190 |

Note: The SN2/E2 ratio is highly dependent on reaction conditions. The values presented are qualitative expectations. Lower temperatures, non-bulky bases, and polar aprotic solvents will favor the SN2 product.

Experimental Protocols

The following is a generalized protocol for the Williamson ether synthesis using this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific alkoxides.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-